molecular formula C13H18O2 B1312032 3-(Tert-butyl)-4-ethoxybenzaldehyde CAS No. 681443-02-7

3-(Tert-butyl)-4-ethoxybenzaldehyde

Cat. No. B1312032
M. Wt: 206.28 g/mol
InChI Key: DPWPVBWJIABALM-UHFFFAOYSA-N
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Description

“3-(Tert-butyl)-4-ethoxybenzaldehyde” is a compound that contains a tert-butyl group, an ethoxy group, and an aldehyde group attached to a benzene ring. The tert-butyl group is a bulky alkyl group, the ethoxy group is a common ether group, and the aldehyde group is a carbonyl group with a hydrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable benzaldehyde derivative with a tert-butyl group and an ethoxy group. This could potentially be achieved through Friedel-Crafts alkylation, nucleophilic aromatic substitution, or other suitable organic reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, which is a planar, cyclic molecule with alternating double bonds. The tert-butyl, ethoxy, and aldehyde groups would be attached to the benzene ring at the 3rd, 4th, and 1st positions, respectively .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the functional groups present. The aldehyde group is typically very reactive and can undergo a variety of reactions, including oxidation, reduction, and nucleophilic addition. The ether group is generally quite stable but can be cleaved under acidic conditions. The tert-butyl group is relatively inert but can undergo reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, it would likely be a solid or liquid at room temperature, and its solubility in various solvents would depend on the polarity of the molecule .

Scientific Research Applications

Synthesis and Chemical Reactions

3-(Tert-butyl)-4-ethoxybenzaldehyde, while not directly mentioned, is closely related to various substituted benzaldehydes and their derivatives, which have been extensively studied for their applications in the synthesis of organic compounds. For instance, derivatives of benzaldehydes have been used to synthesize new 4-Benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one compounds, characterized for their chemical properties and potential applications in non-aqueous medium titrations (Yüksek et al., 2005). Similarly, oxidovanadium(V) complexes have been synthesized from tert-butyl substituted benzaldehydes, showing structural features supported by hydrogen bonding and discussed for their DFT studies and HOMO–LUMO energy gaps (Back et al., 2012).

Catalysis and Polymerization

Tert-butyl substituted benzaldehydes have been utilized in the development of Group 4 metal alkoxide complexes as catalysts for olefin polymerization. These complexes demonstrated the potential to produce high molecular weight polyethylene with a broad molecular weight distribution, showcasing the role of these compounds in catalysis and polymerization processes (Matilainen et al., 1996).

Electrochemical Studies

Electrochemical oxidation studies of closely related compounds like 4-tert-butylcatechol and 3,4-dihydroxybenzaldehyde have provided insights into the methoxylation reactions and the effects of various pH values on these processes. Such studies are crucial for understanding the electrochemical behavior of substituted benzaldehydes and their potential applications in synthetic chemistry (Nematollahi & Golabi, 2000).

Safety And Hazards

As with any chemical compound, handling “3-(Tert-butyl)-4-ethoxybenzaldehyde” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific information on safety and hazards .

Future Directions

The future directions for research on this compound could involve exploring its potential uses in various chemical reactions, studying its reactivity under different conditions, and investigating its physical and chemical properties in more detail .

properties

IUPAC Name

3-tert-butyl-4-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-5-15-12-7-6-10(9-14)8-11(12)13(2,3)4/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWPVBWJIABALM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408747
Record name 3-tert-butyl-4-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tert-butyl)-4-ethoxybenzaldehyde

CAS RN

681443-02-7
Record name 3-tert-butyl-4-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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